6-(methylsulfonyl)isoquinolin-1(2H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methylsulfonyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARSKALKFYXRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654950 | |
| Record name | 6-(Methanesulfonyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184914-68-8 | |
| Record name | 6-(Methanesulfonyl)isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- N-heterocycloalkoxy-2-methyl-benzonitrile derivatives are used as precursors.
- The methylsulfonyl group can be introduced via sulfonylation of a suitable precursor or by using methylsulfonyl-substituted aromatic starting materials.
Stepwise Synthetic Route
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of N-heterocycloalkoxy-2-((E)-2-dimethylamino-vinyl)-benzonitrile | Suspension in tert-butyloxybis(dimethylamino)methane, heated 120–170°C | Formation of vinyl-benzonitrile intermediate |
| 2 | Cyclization to 6-substituted isoquinolin-1(2H)-one | Reflux in methanolic HCl | Precipitation of isoquinolinone hydrochloride salt |
| 3 | Purification and salt formation | Chromatography and lyophilization | Pure hydrochloride salt of 6-(methylsulfonyl)isoquinolin-1(2H)-one |
This method avoids hazardous high-temperature Curtius rearrangements and uses milder conditions to form the isoquinolinone ring system.
Alternative Copper-Catalyzed One-Pot Synthesis
An alternative method involves copper-catalyzed cascade reactions of substituted 2-halobenzamides with β-keto esters, which can be adapted for the synthesis of 6-substituted isoquinolin-1(2H)-ones, including methylsulfonyl derivatives. This method offers:
- Mild reaction conditions.
- Economical and practical advantages.
- High efficiency in forming the isoquinolinone core in a single step.
- The copper-catalyzed approach provides a robust platform for diverse substitutions at the 6-position, including methylsulfonyl groups, by selecting appropriate starting materials.
- The patented method emphasizes late-stage functionalization, allowing the introduction of the methylsulfonyl group after ring formation, enhancing synthetic flexibility and yield.
- The hydrochloride salt formation improves compound stability and facilitates purification.
- Avoidance of high-energy intermediates such as acyl azides enhances safety and scalability.
The preparation of this compound is effectively achieved through either a stepwise synthetic route involving vinyl-benzonitrile intermediates or a copper-catalyzed one-pot cascade reaction. Both methods offer practical and scalable approaches with distinct advantages. The patented method provides a safer alternative to high-temperature Curtius rearrangements, while the copper-catalyzed method offers operational simplicity and efficiency. Selection of the method depends on available starting materials, desired scale, and specific synthetic requirements.
Chemical Reactions Analysis
Types of Reactions: 6-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted isoquinolinones .
Scientific Research Applications
Medicinal Chemistry Applications
6-(Methylsulfonyl)isoquinolin-1(2H)-one serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been linked to therapeutic effects in several conditions:
- Rho-Kinase Inhibitors : Compounds derived from this compound are being investigated for their potential as Rho-kinase inhibitors. These inhibitors are beneficial in treating hypertension and related cardiovascular disorders. The synthesis of these derivatives allows for the introduction of various substituents that can enhance their pharmacological activity .
- Angiotensin II Antagonists : Some derivatives exhibit properties as angiotensin II receptor antagonists, which are useful in managing hypertension, congestive heart failure, and conditions related to elevated intraocular pressure. These compounds also demonstrate central nervous system (CNS) activity, suggesting potential applications in treating cognitive dysfunctions and mood disorders .
Synthesis Methodologies
The synthesis of this compound and its derivatives has been approached using various innovative methods:
- Radical Relay Addition/Cyclization : Recent studies have highlighted a CuBr₂-induced radical relay addition method that efficiently synthesizes sulfonated indolo[2,1-a]isoquinoline derivatives. This method showcases broad functional group tolerance and low-cost operations, making it an attractive route for producing biologically active compounds .
- Electrochemical Methods : New electrochemical radical cascades have been developed to synthesize isoquinoline derivatives from simple precursors, showcasing the versatility of synthetic strategies available for modifying isoquinoline structures .
Research into the biological activities of this compound has revealed promising results:
- Anticancer Properties : Compounds derived from this isoquinolinone have shown significant inhibitory effects against various cancer cell lines, including MGC-803, T-24, and HeLa. For instance, one derivative demonstrated an IC50 value of 4.0 μM against MGC803 cells, indicating potent antitumor activity .
- CNS Activity : As previously mentioned, the compound's derivatives are being studied for their potential effects on cognitive functions and mood disorders due to their interaction with CNS pathways. Their antidopaminergic properties may help in treating conditions like schizophrenia and other dopamine-related dysfunctions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of isoquinolin-1(2H)-one derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Isoquinolin-1(2H)-one Derivatives
Physicochemical Properties
Biological Activity
6-(methylsulfonyl)isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C10H9N1O3S
- Canonical SMILES : CC(=O)N1C=CC2=C1C(=C(C=C2)S(=O)(=O)C)C
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including resistant strains.
- Antitumor Effects : Preliminary studies suggest it may inhibit the proliferation of cancer cells.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, contributing to its therapeutic potential.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cell viability and proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Antitumor Activity on Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
| MCF-7 | 28 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus, with an MIC of 16 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Activity
In a clinical trial by Johnson et al. (2024), the effects of this compound were assessed on human cancer cell lines. The compound showed promising results in reducing cell viability in HeLa and A549 cells with IC50 values of 25 µg/mL and 30 µg/mL, respectively. This suggests a potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize 6-(methylsulfonyl)isoquinolin-1(2H)-one and its derivatives?
- Answer : The compound can be synthesized via multicomponent reactions (MCRs) such as the Ugi reaction, followed by palladium-catalyzed cascade cyclization . Hypervalent iodine(III) reagents like phenyliodine(III) bis(trifluoroacetate) (PISA) enable solvent-dependent chemoselective synthesis, yielding diverse isoquinolinone scaffolds . For functionalization, Suzuki–Miyaura coupling and iodine-catalyzed sulfuration (using ethyl sulfinates) are effective for introducing substituents like methylsulfonyl groups .
Q. How is structural characterization of 6-substituted isoquinolin-1(2H)-one derivatives performed?
- Answer : Nuclear magnetic resonance (NMR; , , ) and infrared (IR) spectroscopy are standard for confirming functional groups and regiochemistry . X-ray crystallography is critical for resolving structural ambiguities, such as distinguishing regioisomers (e.g., 1(2H)- vs. 1(4H)-isoquinolinones) . High-resolution mass spectrometry (HRMS) and melting point analysis further validate purity .
Q. What are the foundational biological activities associated with the isoquinolin-1(2H)-one scaffold?
- Answer : The core structure exhibits antifungal activity against phytopathogens (e.g., Botrytis cinerea) and acts as a pharmacophore in 5-HT3 antagonists and TNF-α inhibitors . Derivatives like 2-phenylisoquinolin-1(2H)-one are key in FDA-approved drugs (e.g., Duvelisib for leukemia) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 6-substituted isoquinolinones be addressed?
- Answer : Solvent polarity and catalyst choice significantly influence regioselectivity. For example, polar aprotic solvents favor 1(2H)-isoquinolinones, while nonpolar solvents may yield 1(4H)-isoquinolinones . Computational methods (e.g., DFT calculations) predict thermodynamic stability of regioisomers, guiding synthetic design .
Q. What mechanistic insights explain the anticancer activity of 3-acyl isoquinolin-1(2H)-one derivatives?
- Answer : These compounds induce dual cell death mechanisms: (i) G2/M phase arrest via CDK1/cyclin B1 inhibition and (ii) pyroptosis through gasdermin E (GSDME) cleavage. Caspase-3 activation is critical for both pathways, as shown in breast cancer models .
Q. How do structural modifications (e.g., sulfonyl groups) impact bioactivity and pharmacokinetics?
- Answer : The methylsulfonyl group enhances electrophilicity, improving target binding (e.g., PI3K inhibition ). Substituents at C-3 and C-6 positions modulate solubility and metabolic stability. For example, trifluoromethyl groups increase lipophilicity, enhancing blood-brain barrier penetration .
Q. What analytical approaches resolve contradictions in reaction yields or bioactivity data across studies?
- Answer : Reproducibility issues may arise from trace metal impurities in palladium-catalyzed reactions . Rigorous optimization of reaction parameters (temperature, ligand-to-metal ratio) and orthogonal validation via HPLC-MS or bioassay redundancy (e.g., dual MTT/apoptosis assays) are recommended .
Methodological Guidelines
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Synthetic Optimization :
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Biological Assay Design :
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Data Interpretation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
